2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
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Description
2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H13N3O3S and its molecular weight is 399.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives, which this compound is a part of, have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) .
Mode of Action
It’s known that thiazolo[5,4-b]pyridine derivatives can inhibit pi3k . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in cancer development and progression .
Biochemical Pathways
The inhibition of PI3K can affect several downstream pathways. PI3K is part of the PI3K/AKT/mTOR pathway, which is one of the key signaling pathways that link oncogenes and the extracellular environment to the machinery controlling the cell cycle . Therefore, the inhibition of PI3K can potentially lead to the suppression of these downstream effects, providing a mechanism for its anticancer activity .
Result of Action
The result of the compound’s action would be the inhibition of PI3K, leading to the suppression of the PI3K/AKT/mTOR pathway . This could potentially lead to decreased cell proliferation and increased apoptosis, thereby exerting an anticancer effect .
Biochemical Analysis
Biochemical Properties
The 2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide interacts with the PI3K enzyme, inhibiting its activity . The compound’s inhibitory activity is particularly potent against PI3Kα, PI3Kγ, and PI3Kδ, with nanomolar IC50 values .
Cellular Effects
The This compound has significant effects on cellular processes due to its inhibitory action on PI3K. By inhibiting PI3K, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The This compound exerts its effects at the molecular level primarily through its interaction with PI3K. It binds to the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .
Properties
IUPAC Name |
2-oxo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-14-4-1-2-6-18(14)28-22(16)27)24-15-9-7-13(8-10-15)20-25-17-5-3-11-23-21(17)29-20/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJNTTAJBCUGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.